2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid
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Overview
Description
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid is an organic compound that features a pyridine ring substituted with a trifluoromethoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by forming strong interactions with the target site. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(5-(Trifluoromethyl)pyridin-2-yl)thioacetic acid: Contains a thioacetic acid moiety instead of an acetic acid moiety.
2-(5-(Trifluoromethoxy)pyridin-2-yl)oxyacetic acid: Features an oxyacetic acid moiety.
Uniqueness
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and binding characteristics .
Properties
Molecular Formula |
C8H6F3NO3 |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-[5-(trifluoromethoxy)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-5(12-4-6)3-7(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
NXUMHSFDNABSKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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